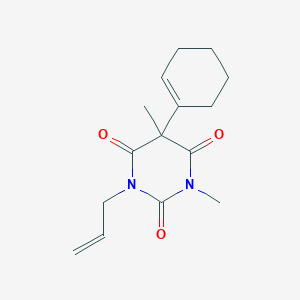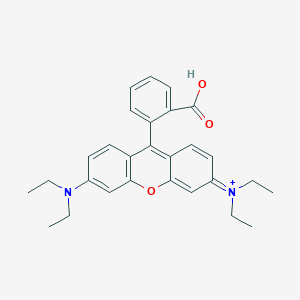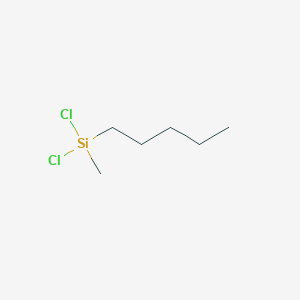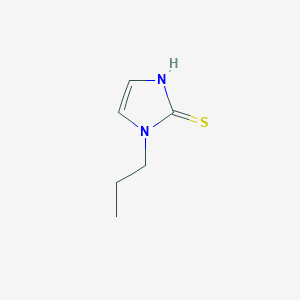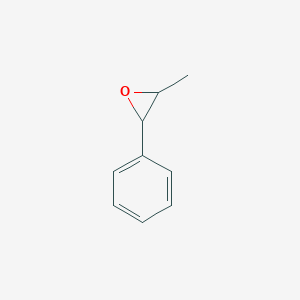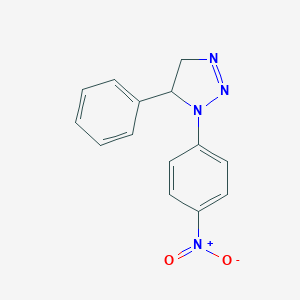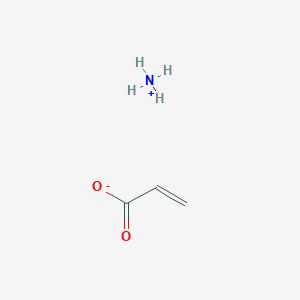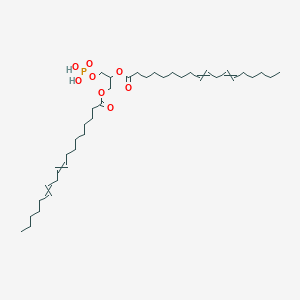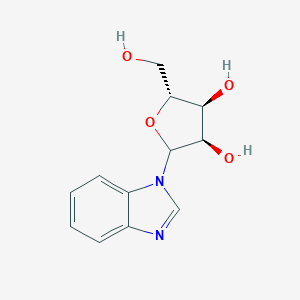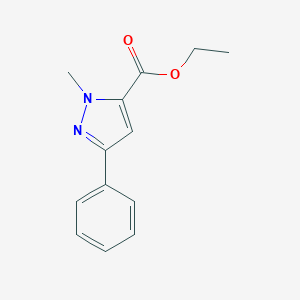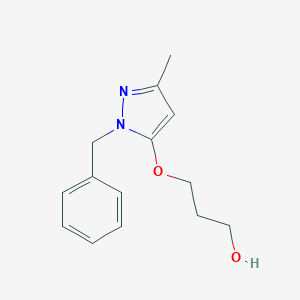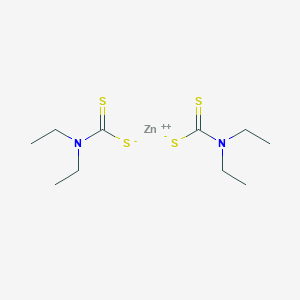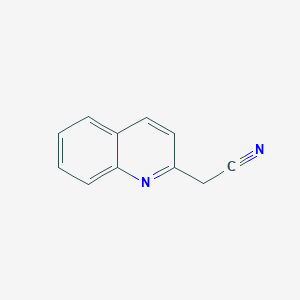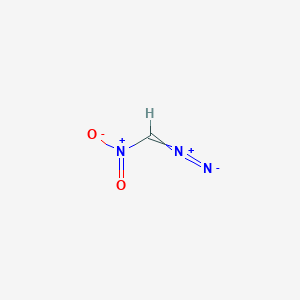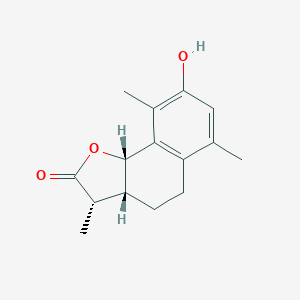
beta-Desmotroposantonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Desmotroposantonin is a naturally occurring compound isolated from the plant species Piptocoma discolor. It belongs to the class of sesquiterpene lactones and has shown immense potential in various scientific research fields.
Mechanism Of Action
The mechanism of action of Beta-Desmotroposantonin is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and parasitic infections.
Biochemical And Physiological Effects
Beta-Desmotroposantonin has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of parasites.
Advantages And Limitations For Lab Experiments
Beta-Desmotroposantonin has several advantages for lab experiments. It is a naturally occurring compound that can be easily isolated from the plant source or synthesized chemically. It has shown low toxicity in preclinical studies, making it a promising candidate for drug development. However, the limitations of Beta-Desmotroposantonin include its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for Beta-Desmotroposantonin research. One of the most promising areas is the development of Beta-Desmotroposantonin-based drugs for the treatment of various diseases. In addition, more studies are needed to understand the mechanism of action of Beta-Desmotroposantonin and its potential applications in other scientific research fields. Furthermore, the synthesis of analogs of Beta-Desmotroposantonin could lead to the discovery of more potent and selective compounds.
Conclusion:
Beta-Desmotroposantonin is a promising compound for scientific research. It has shown potential in various research fields, including anti-inflammatory, anti-cancer, and anti-parasitic properties. Its low toxicity and natural occurrence make it a promising candidate for drug development. Future research on Beta-Desmotroposantonin could lead to the discovery of new drugs and treatments for various diseases.
Scientific Research Applications
Beta-Desmotroposantonin has shown promising results in various scientific research fields. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-parasitic properties. In addition, it has also shown potential in the treatment of malaria, leishmaniasis, and trypanosomiasis.
properties
CAS RN |
13743-96-9 |
|---|---|
Product Name |
beta-Desmotroposantonin |
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-7-6-12(16)9(3)13-10(7)4-5-11-8(2)15(17)18-14(11)13/h6,8,11,14,16H,4-5H2,1-3H3/t8-,11+,14-/m0/s1 |
InChI Key |
ZLKGXNSQDUJSAU-UPLXVJCVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CCC3=C([C@H]2OC1=O)C(=C(C=C3C)O)C |
SMILES |
CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)O)C |
Canonical SMILES |
CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



